molecular formula C20H20FN3O2 B4519101 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4519101
M. Wt: 353.4 g/mol
InChI Key: ZEJNZVAKHQAOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a useful research compound. Its molecular formula is C20H20FN3O2 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 353.15395505 g/mol and the complexity rating of the compound is 672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships in Drug Design

Compounds with complex structures, including bicyclic elements and specific functional groups, are frequently studied for their potential as drug candidates. For example, a study on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors investigated various heterocycles to improve metabolic stability (Stec et al., 2011). These efforts highlight the importance of specific molecular modifications in enhancing drug properties, which could be relevant for modifying and understanding the applications of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide.

Potential Therapeutic Applications

Research into compounds with specific structural features often aims to discover or optimize their therapeutic effects. While the direct effects of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide were not covered, studies on related compounds provide insights into how such molecules could be beneficial. For instance, investigations into fucoidan's effects on acetaminophen-induced hepatotoxicity or the protective activity of anthocyanin-rich extracts from bilberries and blackcurrants on similar liver damage showcase the ongoing search for compounds that can mitigate drug-induced toxicities (Wang et al., 2018), (Cristani et al., 2016).

Chemical Synthesis and Modification

Research also focuses on the synthesis and characterization of compounds with specific structural features, including bicyclic components and acetamide groups. For example, studies on the rapid conversion of API hydrates to anhydrous forms in aqueous media, or the synthesis and biological activity of acetamides and arylureas derived from specific heterocyclic structures, demonstrate the interest in understanding and manipulating the physical and chemical properties of such compounds for various applications (Petrova et al., 2009), (Mazzone et al., 1987).

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c21-17-4-2-1-3-16(17)18-7-8-20(26)24(23-18)12-19(25)22-11-15-10-13-5-6-14(15)9-13/h1-8,13-15H,9-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJNZVAKHQAOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.